An In-depth Technical Guide to 4-Cyano-2-methylbenzothiazole for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Cyano-2-methylbenzothiazole for Researchers and Drug Development Professionals
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 4-Cyano-2-methylbenzothiazole, providing a comprehensive overview for researchers and professionals in drug development. While specific experimental data for this compound is not widely published, this document extrapolates from the rich chemistry of its class to present its core physicochemical properties, including calculated molecular weight and exact mass. Furthermore, it delves into established synthetic strategies, potential therapeutic applications, and detailed experimental protocols relevant to the broader family of 2-substituted benzothiazoles. This guide is designed to serve as a foundational resource, grounded in the established principles of benzothiazole chemistry, to empower further research and discovery.
Introduction to the Benzothiazole Scaffold
Benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This bicyclic system is a key pharmacophore found in a variety of natural and synthetic molecules, granting them a wide spectrum of pharmacological activities.[2][3] The versatility of the benzothiazole ring allows it to interact with a diverse range of biological targets, making its derivatives prominent in drug discovery.[3] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among others.[1][4][5] The continuous exploration of novel benzothiazole derivatives is a testament to their therapeutic potential and significance in medicinal chemistry.[2][5]
Physicochemical Properties of 4-Cyano-2-methylbenzothiazole
The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research. For 4-Cyano-2-methylbenzothiazole, the molecular formula is determined to be C₉H₆N₂S . Based on this formula, the key mass-related values have been calculated.
| Property | Value | Method |
| Molecular Formula | C₉H₆N₂S | - |
| Molecular Weight | 174.23 g/mol | Calculated |
| Exact Mass | 174.02517 Da | Calculated |
Note: These values are computationally derived from the molecular formula and have not been experimentally verified from published literature for this specific compound.
Synthesis and Characterization
The synthesis of 2-substituted benzothiazoles is well-documented, with the most common approach being the condensation of 2-aminothiophenol with various carbonyl compounds or their equivalents.[6] This foundational reaction can be adapted to produce a wide array of derivatives.
General Synthetic Strategies
The primary route to 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, acyl halides, or nitriles.[7][8] The reaction with aldehydes, in particular, is a straightforward method to introduce a variety of substituents at the 2-position.[6] Numerous catalysts and reaction conditions have been developed to improve yields and expand the substrate scope, including the use of ultrasound irradiation and various metal catalysts.[6][7]
For the synthesis of 4-Cyano-2-methylbenzothiazole, a plausible approach would involve the condensation of a correspondingly substituted 2-aminothiophenol with a methyl-donating reagent or the cyclization of a precursor already containing the methyl and cyano functionalities.
Hypothetical Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-substituted benzothiazole derivative.
Caption: Simplified PI3K/Akt signaling pathway, a target for some anticancer benzothiazole derivatives.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis and biological evaluation of 2-substituted benzothiazoles like 4-Cyano-2-methylbenzothiazole.
General Protocol for the Synthesis of 2-Substituted Benzothiazoles
This protocol describes a common method for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde. [6] Materials:
-
2-aminothiophenol derivative (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Catalyst (e.g., p-toluenesulfonic acid, a few crystals)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
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Standard glassware for work-up
Procedure:
-
To a round-bottom flask, add the 2-aminothiophenol derivative (1.0 eq) and the substituted aldehyde (1.0 eq).
-
Add ethanol as the solvent to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. [9]
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Human cancer cell line (e.g., PANC-1) [9]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., 4-Cyano-2-methylbenzothiazole) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Conclusion
4-Cyano-2-methylbenzothiazole, as a member of the pharmacologically significant benzothiazole family, holds considerable potential as a scaffold for novel therapeutic agents or as a valuable intermediate in organic synthesis. While direct experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its study by presenting its calculated fundamental properties and leveraging the extensive knowledge available for related benzothiazole derivatives. The established synthetic routes and biological screening protocols outlined herein offer a clear path for researchers to synthesize, characterize, and evaluate the therapeutic potential of 4-Cyano-2-methylbenzothiazole and similar compounds.
Sources
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- 2. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijper.org [ijper.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
